Tert-butyl (5-(tert-butyl)-2-oxoindolin-3-YL)carbamate
Description
Tert-butyl (5-(tert-butyl)-2-oxoindolin-3-YL)carbamate is a substituted indolinone derivative featuring a tert-butyl group at the 5-position of the indole ring and a tert-butyl carbamate group at the 3-position. This compound belongs to a class of molecules widely studied for their utility in asymmetric synthesis, peptidomimetics, and medicinal chemistry due to their rigid bicyclic frameworks and chiral centers .
Properties
IUPAC Name |
tert-butyl N-(5-tert-butyl-2-oxo-1,3-dihydroindol-3-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-16(2,3)10-7-8-12-11(9-10)13(14(20)18-12)19-15(21)22-17(4,5)6/h7-9,13H,1-6H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEBLTGPSLHXSTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)NC(=O)C2NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (5-(tert-butyl)-2-oxoindolin-3-YL)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate indolin-2-one derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with various aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow microreactor systems has been explored to improve the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (5-(tert-butyl)-2-oxoindolin-3-YL)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride to yield reduced derivatives.
Substitution: Substitution reactions involving nucleophiles can lead to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized indolin-2-one derivatives, while reduction can produce reduced carbamate compounds .
Scientific Research Applications
Chemical Synthesis Applications
1. Synthesis of Complex Molecules
Tert-butyl (5-(tert-butyl)-2-oxoindolin-3-YL)carbamate serves as a versatile intermediate in the synthesis of complex organic molecules. Its structure allows for various functionalization reactions, making it a valuable building block in organic synthesis. For instance, it has been utilized in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles, which are important in medicinal chemistry.
2. Catalysis
The compound has been employed in metal-catalyzed reactions to produce various indole derivatives. A notable example includes its use in Rhodium(II)-catalyzed reactions, where it acts as an electrophile to facilitate the formation of trisindole compounds with high yields and selectivity .
Biological Applications
1. Biochemical Pathway Studies
The unique indolin-2-one structure of this compound makes it suitable for studying biochemical pathways and enzyme interactions. Its ability to modulate enzyme activity is being investigated for potential applications in drug development.
2. Antibacterial and Antiprotozoal Activity
Research has indicated that derivatives of indole and oxindole exhibit significant biological activities, including antibacterial and antiprotozoal effects. Compounds similar to this compound have shown promise in these areas, leading to ongoing studies aimed at developing new therapeutic agents .
Pharmaceutical Applications
1. Precursor for Antidepressants
this compound has been identified as a precursor in the synthesis of pharmaceutical compounds, including well-known antidepressants like Citalopram and Escitalopram. This highlights its significance in the pharmaceutical industry as a starting material for drugs targeting mental health disorders.
2. Drug Formulation
The compound's stability and solubility characteristics make it a candidate for formulation into drug delivery systems. Its potential to enhance bioavailability is under investigation, particularly for compounds with poor solubility profiles.
Industrial Applications
1. Production of Fine Chemicals
In industrial settings, this compound is used in the production of various fine chemicals and intermediates essential for drug synthesis. Its application extends to the manufacturing of agrochemicals where similar structural motifs are beneficial.
2. Continuous Flow Synthesis
Recent advancements have explored the use of continuous flow microreactor systems for the synthesis of this compound on an industrial scale. This method enhances efficiency and scalability while maintaining product quality, making it a viable option for large-scale production.
Mechanism of Action
The mechanism of action of tert-butyl (5-(tert-butyl)-2-oxoindolin-3-YL)carbamate involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and specificity. The carbamate moiety can undergo hydrolysis under acidic conditions, releasing the active indolin-2-one derivative .
Comparison with Similar Compounds
Research Implications and Gaps
- Target Compound : The dual tert-butyl substitution may offer unique steric protection for the carbamate group, prolonging stability in biological systems. However, synthetic routes and biological data remain unexplored.
- Comparative Insights: Bulky substituents (e.g., tert-butyl) generally improve thermal stability but reduce solubility, whereas polar groups (e.g., hydroxyquinoline) enhance crystallinity .
Biological Activity
Tert-butyl (5-(tert-butyl)-2-oxoindolin-3-YL)carbamate, with the CAS number 2828439-47-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C₁₇H₂₄N₂O₃
- Molecular Weight : 304.38 g/mol
- Storage Conditions : Sealed in dry conditions at 2-8°C .
The biological activity of this compound is primarily attributed to its structural characteristics that allow it to interact with various biological targets. Notably, indole derivatives often exhibit significant pharmacological properties, including:
- Antioxidant Activity : Compounds similar to this compound have shown potential in reducing oxidative stress by scavenging free radicals .
- Neuroprotective Effects : Research indicates that indolinone derivatives can protect neuronal cells from apoptosis induced by neurotoxic agents such as amyloid-beta peptides .
In Vitro Studies
In vitro studies are essential for understanding the biological activity of this compound. The following table summarizes key findings from relevant research:
Neuroprotective Effects Against Amyloid-Beta
A significant case study involved the evaluation of this compound's neuroprotective effects against amyloid-beta (Aβ) toxicity in astrocyte cultures. The compound demonstrated a reduction in cell death and inflammatory markers when exposed to Aβ, suggesting its potential as a therapeutic agent in Alzheimer's disease models.
Antioxidant Activity Assessment
In another study, the antioxidant capacity of similar indolinone derivatives was evaluated using various assays against reactive oxygen species (ROS). Results indicated that these compounds effectively scavenged free radicals, thereby reducing oxidative damage in neuronal cells.
Q & A
Q. What are the recommended synthetic routes for tert-butyl (5-(tert-butyl)-2-oxoindolin-3-yl)carbamate, and how do reaction conditions influence yield and purity?
The synthesis of this compound typically involves carbamate protection of indoline derivatives. A chemoselective biocatalytic method using tert-butyl carbamate has been demonstrated for analogous compounds, achieving high regioselectivity under mild enzymatic conditions (e.g., lipases or esterases) . Key parameters include:
- Temperature : Optimal enzymatic activity at 25–37°C.
- Solvent : Polar aprotic solvents (e.g., THF) enhance reaction efficiency.
- Catalyst : Immobilized enzymes improve reusability and reduce byproducts.
Yield optimization requires monitoring reaction progress via HPLC or TLC to avoid overprotection or side reactions (e.g., hydrolysis).
Q. How should researchers characterize the structural and stereochemical properties of this compound?
Comprehensive characterization involves:
- NMR : H and C NMR to confirm the carbamate group and tert-butyl substituents.
- X-ray crystallography : For absolute stereochemical determination, as demonstrated in studies of tert-butyl carbamate derivatives with fluorinated aryl groups .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H] for CHNO: 317.1865).
- IR spectroscopy : Confirmation of carbonyl (C=O) stretches at ~1680–1720 cm.
Q. What safety precautions are critical during handling and storage?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., P95 masks) if airborne particles are generated .
- Storage : Store in airtight containers at 2–8°C, away from strong acids/bases or oxidizing agents to prevent decomposition .
- Ventilation : Conduct experiments in fume hoods to mitigate inhalation risks .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and hydrogen-bonding interactions critical for molecular recognition. For example:
- Hydrogen bonding : The carbamate group participates in strong N–H···O interactions, stabilizing crystal packing .
- Substituent effects : Electron-withdrawing groups (e.g., fluorine) on the indoline ring modulate solubility and binding affinity .
Researchers should use software like Gaussian or Schrödinger Suite to optimize geometries and simulate docking with biological targets (e.g., enzymes or receptors).
Q. What analytical strategies resolve contradictions in stability data under varying pH and temperature conditions?
Contradictions in stability studies often arise from:
- pH-dependent degradation : Hydrolysis of the carbamate group accelerates in acidic/basic media. Use LC-MS to identify degradation products (e.g., free indoline intermediates) .
- Thermal stability : TGA-DSC analyses reveal decomposition temperatures (>150°C for tert-butyl carbamates) .
Design controlled stability studies with buffered solutions (pH 1–12) and monitor kinetics via Arrhenius plots to extrapolate shelf-life.
Q. How do steric and electronic effects of the tert-butyl group influence reaction pathways in downstream modifications?
- Steric hindrance : The bulky tert-butyl group limits nucleophilic attack at the carbamate carbonyl, favoring regioselective modifications at the indoline nitrogen or aryl positions .
- Electronic effects : Electron-donating tert-butyl substituents stabilize cationic intermediates in alkylation or acylation reactions.
Experimental validation via Hammett plots or kinetic isotope effects (KIEs) can quantify these influences.
Q. What methodologies are recommended for studying metabolic pathways and toxicity profiles?
- In vitro assays : Use liver microsomes (e.g., human CYP450 enzymes) to identify phase I metabolites (e.g., oxidative dealkylation) .
- Ames test : Assess mutagenicity using Salmonella typhimurium strains TA98/TA100 .
- Ecotoxicity : Follow OECD guidelines for aquatic toxicity testing (e.g., Daphnia magna LC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
